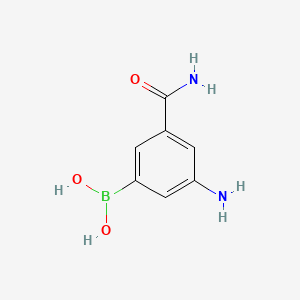

3-Amino-5-carbamoylphenylboronic acid

説明

Contemporary Significance of Organoboron Compounds in Chemical Synthesis and Materials Science

Organoboron compounds, a class of organic molecules containing a carbon-boron bond, have become indispensable tools in synthetic chemistry. Their stability, low toxicity, and versatile reactivity make them vital building blocks for constructing complex molecular architectures. nbinno.comnih.gov A primary application lies in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which efficiently forms new carbon-carbon bonds. nbinno.comnih.govwikipedia.org This methodology is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. nbinno.com

Beyond their role as coupling partners, organoboron compounds are increasingly utilized in materials science. Their unique electronic properties and ability to interact with other molecules have led to the development of functional materials, including sensors, stimuli-responsive polymers, and components for organic electronics. nbinno.commdpi.com The incorporation of boronic acid moieties into polymer backbones can create materials that respond to changes in pH or the presence of specific molecules like sugars. mdpi.comresearchgate.net

Structural Characteristics and Chemical Versatility of Phenylboronic Acids

Phenylboronic acids possess a distinct set of structural and chemical features that are key to their utility. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron deficiency confers Lewis acidic properties upon the boron atom, allowing it to accept a pair of electrons from Lewis bases.

A hallmark of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in sugars and glycoproteins, to create five- or six-membered cyclic boronate esters. mdpi.comjapsonline.comresearchgate.net This interaction is pH-dependent and forms the basis for numerous applications in sensing and molecular recognition. mdpi.comresearchgate.net Furthermore, the phenyl ring can be readily modified with various functional groups, allowing for the fine-tuning of the molecule's electronic properties, solubility, and steric profile, which in turn influences the reactivity of the boronic acid group.

Rationale for Research Focus on Multifunctional Phenylboronic Acid Derivatives, with Emphasis on 3-Amino-5-carbamoylphenylboronic Acid

The strategic placement of multiple functional groups on the phenylboronic acid scaffold creates multifunctional derivatives with enhanced or entirely new properties. The focus on a compound like this compound stems from the potential synergistic effects of its three distinct chemical moieties: the boronic acid, the amino group, and the carbamoyl (B1232498) (carboxamide) group.

The boronic acid group serves as the primary reactive site for cross-coupling reactions and diol recognition. The amino group, a basic and nucleophilic substituent, can alter the electronic nature of the phenyl ring, potentially modulating the Lewis acidity of the boron atom. It also provides a site for further chemical modification, for example, through acylation or by acting as a hydrogen bond donor. acs.org The carbamoyl group is a robust hydrogen-bonding motif (both donor and acceptor) and is structurally related to the carboxylic acid group often seen in other functionalized phenylboronic acids. japsonline.comchemicalbook.com

This specific combination of functional groups suggests that this compound could be a highly valuable building block for:

Supramolecular Chemistry: The amino and carbamoyl groups can participate in extensive hydrogen-bonding networks, directing the self-assembly of molecules into well-defined, higher-order structures like polymers or gels. acs.org

Medicinal Chemistry: Boronic acids are a well-established class of enzyme inhibitors. mdpi.comnih.govresearchgate.net The amino and carbamoyl groups can act as pharmacophores, forming specific interactions with protein active sites to enhance binding affinity and selectivity.

Materials Science: This compound can be used as a monomer or cross-linker to create functional polymers and materials with tailored properties for applications in sensing, separations, or drug delivery. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1801408-17-2 | chemscene.com |

| Molecular Formula | C₇H₉BN₂O₃ | chemscene.com |

| Molecular Weight | 179.97 g/mol | chemscene.com |

Overview of Existing Research Trajectories for Related Functionalized Phenylboronic Acids

Research into functionalized phenylboronic acids is a vibrant and diverse field. The introduction of different substituents onto the phenyl ring has led to a wide array of applications, providing a clear context for the potential utility of this compound.

For instance, aminophenylboronic acids are widely used as building blocks in pharmaceuticals and as recognition elements in sensors. nbinno.com 3-Aminophenylboronic acid, in particular, has been immobilized on surfaces to create affinity sensors for bacteria by binding to diol groups on the cell walls. researchgate.net It is also a precursor for more complex polymers used in glucose-responsive drug delivery systems. nih.gov

Carboxyphenylboronic acids , which are structurally related to the target compound, have been conjugated to nanoparticles to create tumor-targeting drug delivery systems. japsonline.comjapsonline.com The carboxyl group provides a convenient handle for attaching the boronic acid to other molecules, such as polymers like chitosan. japsonline.comjapsonline.com

Other functional groups have also been explored. Nitro-substituted phenylboronic acids serve as intermediates for the synthesis of amino-derivatives, while fluoro-substituted analogs have been investigated for their ability to tune the pKa of the boronic acid, which is critical for binding diols at physiological pH. The overarching theme is the use of these functional groups to control the molecule's properties for specific, advanced applications.

Examples of Functionalized Phenylboronic Acids and Their Research Applications

| Compound Name | Key Functional Group(s) | Primary Research Application(s) | Reference(s) |

|---|---|---|---|

| 3-Aminophenylboronic acid | Amino (-NH₂) | Bacterial sensing, polymer synthesis for drug delivery | nbinno.comresearchgate.netnih.gov |

| 3-Carboxyphenylboronic acid | Carboxyl (-COOH) | Tumor-targeting drug delivery, Suzuki coupling reactions | japsonline.comjapsonline.comchemicalbook.com |

| Phenylboronic acid-functionalized polymers | Various | Glucose-responsive systems, biosensors, drug delivery | mdpi.comresearchgate.net |

| Ortho-carboxyvinyl phenylboronic acids | Carboxyvinyl (-CH=CH-COOH) | β-lactamase enzyme inhibition | mdpi.com |

Academic Research Objectives and Scope of Inquiry for this compound

Given the lack of extensive dedicated research on this compound, the primary academic objective would be to fully synthesize, characterize, and explore its fundamental reactivity and properties. The scope of inquiry would logically progress through several key stages:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce the compound in high purity. This would be followed by comprehensive characterization using modern analytical techniques (e.g., NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography) to confirm its structure and establish its physicochemical properties.

Reactivity Profiling: Investigating its performance in cornerstone reactions like the Suzuki-Miyaura cross-coupling to assess its utility as a synthetic building block. This would involve testing its reactivity with a range of coupling partners to understand the electronic and steric influence of the amino and carbamoyl groups.

Biochemical and Medicinal Screening: Exploring its potential as a bioactive molecule. A primary focus would be screening its inhibitory activity against various classes of enzymes, such as serine proteases or β-lactamases, where boronic acids have shown significant promise. mdpi.comnih.gov Its ability to bind to biologically relevant diols, such as sialic acid which is overexpressed on some cancer cells, would also be a key area of investigation. acs.orgnih.gov

Materials Science Exploration: Investigating its capacity for self-assembly and polymerization. The presence of multiple hydrogen-bonding groups suggests its potential to form supramolecular polymers or functional hydrogels. Research would focus on its use as a monomer or cross-linking agent to create novel materials with programmed properties for sensing or controlled release applications. nih.gov

In essence, the research trajectory for this compound is poised to build upon the rich foundation of phenylboronic acid chemistry, with the goal of unlocking new functionalities and applications driven by its unique trifunctional architecture.

Structure

2D Structure

特性

IUPAC Name |

(3-amino-5-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFPLUNZOZMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Amino 5 Carbamoylphenylboronic Acid

Derivatization and Post-Synthetic Modification of 3-Amino-5-carbamoylphenylboronic Acid

The presence of three reactive sites allows for a wide range of post-synthetic modifications, enabling the use of this compound as a versatile building block.

The primary amino group is a potent nucleophile and can readily undergo various chemical transformations. sigmaaldrich.com

Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form the corresponding amide. This is a common strategy for introducing a wide array of substituents. Friedel-Crafts acylation is another important reaction for forming aryl ketones. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), provides a more controlled method for mono-alkylation.

Amidation/Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in pharmaceuticals.

These derivatizations are crucial for modifying the electronic and steric properties of the molecule, often as part of a broader drug discovery program. thermofisher.comnih.gov

Table 3: Derivatization Reactions at the Amino Group

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

This table outlines common chemical transformations for the derivatization of the amino group on the target molecule.

The carbamoyl (B1232498) (primary amide) group is generally less reactive than the amino group. Its chemistry is primarily characterized by hydrolysis and dehydration under specific conditions.

Hydrolysis: Under strong acidic or basic conditions with heating, the carbamoyl group can be hydrolyzed to a carboxylic acid. This transformation would yield 3-amino-5-carboxyphenylboronic acid, another useful synthetic intermediate.

Dehydration: The carbamoyl group can be dehydrated to a nitrile using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640).

Condensation Reactions: While amides are weak nucleophiles, they can participate in certain condensation reactions. For example, the Hofmann rearrangement can convert the primary amide into a primary amine with the loss of one carbon atom, though this reaction is unlikely to be selective given the presence of the other amino group. The reactivity of the carbamoyl group in the related compound 3-carbamoyl-2-phenylpropionaldehyde (B1257828) has been shown to involve cyclization to form a stable reservoir for a more reactive aldehyde species, though this specific pathway is dependent on the aliphatic nature of that molecule. nih.gov

The selective modification of the carbamoyl group in the presence of the amino and boronic acid functionalities requires careful selection of reagents and reaction conditions to avoid undesired side reactions.

Boronic Acid Moiety Modifications (e.g., Esterification, Anhydride Formation for Enhanced Reactivity)

The boronic acid group, -B(OH)₂, is a versatile functional group central to the utility of this compound. However, its reactivity and stability can be modulated through chemical modification, primarily via esterification and anhydride formation. These modifications are often crucial for protecting the boronic acid during subsequent synthetic steps, enhancing its stability, or tuning its reactivity for specific applications like cross-coupling reactions. nih.gov

Esterification:

Boronic acids readily react with diols to form cyclic boronate esters. This reversible reaction is one of the most common strategies for protecting the boronic acid moiety. nih.gov The formation of a boronate ester can improve the compound's stability, particularly against protodeboronation, and can modify its solubility and handling properties. Furthermore, specific esters, like the pinacol (B44631) ester, are widely used intermediates in organic synthesis. nih.gov

The kinetics of boronate ester formation are influenced by factors such as pH and the nature of the diol. nih.gov The mechanism involves the diol acting as a nucleophile attacking the Lewis acidic boron atom. nih.gov The stability and formation rate of the resulting ester depend on the structure of the diol used.

Table 1: Common Diols for Boronic Acid Esterification and Their Purpose

| Diol | Resulting Ester | Key Features & Purpose |

| Pinacol (2,3-Dimethyl-2,3-butanediol) | Pinacol boronate ester | Highly stable, crystalline solids; widely used in Suzuki-Miyaura cross-coupling reactions for controlled, slow release of the free boronic acid. nih.gov |

| Ethylene Glycol | Ethylene glycol boronate ester | Less sterically hindered than pinacol esters, can be more readily hydrolyzed. |

| Catechol | Catechol boronate ester | Forms a stable five-membered ring; used in specific synthetic contexts. |

| N-methyldiethanolamine | MIDA boronate ester | Exceptionally stable, allowing the compound to be subjected to a wide range of reaction conditions (e.g., strong oxidation, Grignard reagents) without decomposition. Can be deprotected under mild conditions. |

Anhydride Formation:

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines, which are the anhydrides of boronic acids. This transformation can occur upon heating or under dehydrating conditions. Boroxines are generally more reactive than their corresponding boronic acids in certain reactions, such as palladium-catalyzed Suzuki-Miyaura couplings, due to their altered electronic and steric properties. The formation of the anhydride can sometimes be an equilibrium process in solution. mdpi.com

The conversion to an anhydride enhances the Lewis acidity of the boron center. mdpi.com While anhydrides of simple carboxylic acids are common reagents, boronic acid anhydrides (boroxines) represent a specific class of activated boron species used in organic synthesis. researchgate.netlibretexts.org

Chemo- and Regioselective Synthesis Considerations

The synthesis of a tri-substituted benzene (B151609) derivative like this compound presents significant challenges in controlling both chemoselectivity and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity involves directing the incoming groups to the desired positions (1, 3, and 5) on the aromatic ring.

Regioselectivity:

Achieving the specific 1,3,5-substitution pattern requires a carefully designed synthetic strategy. Direct triple functionalization of benzene is not feasible. Therefore, syntheses typically rely on starting materials that already possess one or more functional groups with specific directing effects. For instance, a common strategy involves using a palladium catalyst to introduce the boronic acid group onto a pre-functionalized aromatic ring. google.com

A plausible synthetic route could start with a compound like 3-amino-5-bromobenzamide. In this intermediate, the amino and carbamoyl groups are already in the correct 1,3-position relative to each other. The final boronic acid group can then be installed at the 5-position via a palladium-catalyzed borylation reaction using a reagent like bis(pinacolato)diboron. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.gov The principles of controlling regioselectivity in palladium-catalyzed processes are critical for the successful synthesis of such complex molecules. nih.govrsc.org

Chemoselectivity:

With three distinct functional groups (amino, carbamoyl, and boronic acid), chemoselectivity is paramount. Each group has different reactivity profiles that must be managed.

Amino Group: The nucleophilic amino group can interfere with reactions targeting other parts of the molecule. It may need to be protected (e.g., as an acetyl or Boc derivative) during certain synthetic steps and deprotected later.

Carbamoyl Group: The amide functionality is generally robust but can be hydrolyzed under harsh acidic or basic conditions.

Boronic Acid Group: This group is sensitive to strong oxidizing agents and can be unstable under certain conditions. As discussed in section 2.2.3, it is often protected as a boronate ester (e.g., pinacol ester) to withstand a wider range of reaction conditions. nih.gov

The selective synthesis of related structures, such as 3-aminodiarylisoxazoles, often depends heavily on reaction conditions like pH to control the cyclization pathway, highlighting the fine control needed for regioselective outcomes. nih.govresearchgate.net

Table 2: Potential Synthetic Step and Selectivity Considerations

| Reaction Step | Reagents/Catalyst | Target Transformation | Chemo-/Regioselective Challenge |

| Borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂) | Introduction of boronic acid group onto an aryl halide | Regioselectivity: The reaction occurs specifically at the carbon-halogen bond. Chemoselectivity: The catalyst must be chosen to avoid side reactions with the amino or carbamoyl groups. Protection of the amine may be required. |

| Amine Protection | Boc-anhydride or Acetyl chloride | Protection of the -NH₂ group | Chemoselectivity: The reaction must selectively acylate the amino group without affecting the carbamoyl or boronic acid moieties. |

| Carbonylation | Carbon monoxide, Pd catalyst, an amine source | Conversion of an aryl halide to an amide (carbamoyl group) | Regioselectivity: Occurs at the site of the aryl halide. Chemoselectivity: Conditions must be compatible with the other functional groups present on the ring. |

| Nitro Reduction | H₂, Pd/C or SnCl₂ | Conversion of a nitro group to an amino group | Chemoselectivity: The reduction conditions must not affect the carbamoyl or boronic acid groups. Boronic acids are generally stable to catalytic hydrogenation. |

Methodological Advancements in Green Chemistry and Sustainable Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce environmental impact through the principles of green chemistry. The synthesis of complex molecules like this compound can benefit significantly from these advancements. Key areas of focus include the use of greener solvents, catalytic processes, and improved reaction efficiency to minimize waste. rsc.org

Solvent Replacement:

A major goal in green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. unibo.it In many synthetic procedures, particularly those involving coupling reactions or the formation of amide bonds, solvents like N,N-dimethylformamide (DMF) are common. However, DMF is classified as a substance of very high concern. Recent research has shown that greener solvents, such as ethyl acetate (B1210297) (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be effective replacements in many transformations, including peptide couplings which are analogous to amide bond formation. unibo.it

Catalytic Methods:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, reducing energy consumption and by-product formation. The synthesis of functionalized anilines and arylboronic acids heavily relies on catalytic methods.

C-N Bond Formation: Green strategies for amination are continuously being developed, employing catalytic systems that avoid stoichiometric and often toxic reagents. rsc.org

C-B Bond Formation: Palladium-catalyzed borylation reactions are highly efficient for creating the carbon-boron bond, representing a significant improvement over older organometallic methods that required stoichiometric amounts of highly reactive and hazardous reagents.

Process Mass Intensity (PMI):

A key metric used to evaluate the sustainability of a synthetic process is the Process Mass Intensity (PMI), which is the total mass of materials (raw materials, solvents, reagents) used to produce a certain mass of product. A lower PMI indicates a more sustainable and less wasteful process. unibo.it Methodological advancements that reduce the number of synthetic steps, eliminate work-ups and purifications (e.g., one-pot protocols), and allow for solvent recycling can dramatically lower the PMI of a synthesis. unibo.it

Table 3: Green Chemistry Approaches for Synthesizing Functionalized Arylboronic Acids

| Green Chemistry Principle | Traditional Method | Green/Sustainable Alternative | Environmental Benefit |

| Safer Solvents | Use of DMF, Dichloromethane (DCM), or Dioxane. | Use of Ethyl Acetate, 2-MeTHF, water, or solvent-free conditions. unibo.it | Reduced toxicity, improved worker safety, easier solvent recycling, lower environmental persistence. |

| Catalysis | Stoichiometric reagents (e.g., strong bases, organolithium reagents). | Use of high-turnover catalysts (e.g., Palladium, Copper) for cross-coupling reactions. google.comnih.gov | Reduced waste, higher atom economy, milder reaction conditions, lower energy consumption. |

| Atom Economy | Reactions with poor atom economy (e.g., using protecting groups that are later removed as waste). | One-pot reactions, tandem or cascade reactions that build molecular complexity efficiently. nih.gov | Maximizes the incorporation of starting material atoms into the final product, minimizing waste. |

| Waste Reduction | Multi-step synthesis requiring isolation and purification at each stage. | Telescoped or one-pot syntheses that avoid intermediate work-ups. unibo.it | Significantly reduces solvent and material usage for purification, leading to a lower PMI. unibo.it |

Fundamental Molecular Recognition and Interaction Mechanisms of 3 Amino 5 Carbamoylphenylboronic Acid

Reversible Covalent Binding with Vicinal Diols and Polyols

Boronic acids are distinguished by their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This interaction results in the formation of five- or six-membered cyclic boronate esters. researchgate.net In the context of supramolecular chemistry, this dynamic covalent chemistry is notable as it is one of the few rapidly reversible interactions that involves the formation and cleavage of covalent bonds. nih.gov This capacity for reversible binding is central to the function of 3-amino-5-carbamoylphenylboronic acid in molecular recognition, particularly for biologically relevant molecules like carbohydrates.

The interaction between a boronic acid and a diol is a reversible equilibrium process, the thermodynamics of which are described by an association or equilibrium constant (Keq). nsf.gov This constant is related to the standard free-energy change (ΔG°) of the binding reaction. nih.gov The stability of the resulting boronate ester, and thus the binding affinity, is influenced by several factors, including the acidity (pKa) of the boronic acid, the pKa of the diol, the stereochemistry of the diol (such as the dihedral angle between hydroxyl groups), and any steric hindrance. nih.govacs.org

The kinetics of boronate ester formation have been shown to be surprisingly rapid, with many reactions reaching completion within seconds. nih.gov Studies on structurally related aminophenylboronic acids reveal that the reaction mechanism is complex. At low concentrations of a diol like fructose (B13574), the kinetics can appear second-order. researchgate.net However, at higher concentrations, the reaction exhibits saturation kinetics with a zero-order dependence on the diol concentration. nih.govresearchgate.net This observation indicates a rate-determining step that occurs prior to the reaction with the diol. nih.gov The proposed mechanism involves the expulsion of a solvent molecule (e.g., water) from the tetrahedral boronate intermediate to generate a reactive, trigonal boronic acid species, analogous to an SN1 reaction. nih.govresearchgate.net The subsequent nucleophilic attack by the diol is significantly faster than the reverse reaction with the solvent. nih.gov

| Sugar | Binding Affinity (K) Order | Association Rate (k_on) Order | Rationale for Selectivity |

|---|---|---|---|

| D-Fructose | Highest | Fastest | Favorable stereochemistry of furanose form allows for stable boronate ester formation. |

| D-Tagatose | High | Fast | Structurally similar to fructose, allowing for strong interaction. |

| D-Mannose | Moderate | Moderate | Possesses vicinal diols, but with less optimal orientation compared to fructose. |

| D-Glucose | Lowest | Slowest | Predominantly exists in a pyranose form with a less favorable diol conformation for binding. |

This table is based on general findings for arylboronic acids as reported in the literature. nih.gov

The binding of boronic acids to diols is critically dependent on pH. researchgate.net This is because the boronic acid moiety exists in a pH-dependent equilibrium between a neutral, trigonal planar (sp2 hybridized) form and an anionic, tetrahedral (sp3 hybridized) boronate form. nih.govnih.gov The tetrahedral boronate is generally more reactive towards diols. researchgate.net Consequently, the formation of the boronate ester complex is favored at pH values near or above the pKa of the boronic acid, where a significant population of the reactive tetrahedral species exists. researchgate.net At low pH, the equilibrium shifts toward the less reactive trigonal form, and the boronate ester can undergo hydrolysis. mpg.de

The pKa of this compound is influenced by its substituents. The amino and carbamoyl (B1232498) groups are electron-withdrawing, which increases the Lewis acidity of the boron center and lowers the pKa compared to unsubstituted phenylboronic acid. nih.gov A lower pKa facilitates diol binding at or near physiological pH (7.4), which is a significant advantage for biological applications. researchgate.netnih.gov The prevailing view is that optimal binding occurs at a pH between the pKa of the boronic acid and the pKa of the diol, though this can be influenced by other factors. nih.gov

Beyond pH, the composition of the buffer system can also significantly impact binding. nsf.gov It has been demonstrated that buffer components are not always inert spectators. For instance, some buffering anions, such as phosphate, have been shown to increase the dissociation rate of boronate esters. nsf.gov The choice of buffer can therefore modulate both the binding affinity and the kinetics of the interaction. nsf.govnih.gov This is a critical consideration in the design of boronic acid-based systems for applications in biological media. nih.govresearchgate.net

| pH Condition | Dominant Boronic Acid Form | Binding Affinity | Boronate Ester Stability |

|---|---|---|---|

| pH < pKa | Trigonal (B(OH)₂) | Low | Low (hydrolysis favored) |

| pH ≈ pKa | Equilibrium of Trigonal and Tetrahedral | Increasing | Moderate |

| pH > pKa | Tetrahedral (B(OH)₃⁻) | High | High (ester formation favored) |

The formation of a boronate ester is highly sensitive to the stereochemistry of the diol, leading to significant binding specificity. nih.gov Factors such as the relative orientation of the two hydroxyl groups (cis vs. trans) and their conformational flexibility play a major role. nih.gov For cyclic diols, such as those found in carbohydrates, cis-diols on five-membered rings (furanose form) typically bind more strongly than those on six-membered rings (pyranose form). nih.gov This specificity is the basis for the much higher affinity of most boronic acids for fructose (which has a significant furanose population) compared to glucose (which exists predominantly in the pyranose form). nih.gov

Role of Ancillary Functional Groups in Enhancing Molecular Interactions

The amino and carbamoyl groups on the phenyl ring of this compound are not passive substituents. They play active roles in modulating the properties of the boronic acid and participating in secondary, non-covalent interactions that enhance molecular recognition.

The amino group exerts a profound influence on the reactivity of the boronic acid. Primarily, due to its electron-withdrawing nature as an ammonium (B1175870) ion at pH < pKa, it lowers the pKa of the boronic acid. nih.gov This increased Lewis acidity facilitates the pyramidalization of the boron atom, allowing for effective diol binding at neutral pH. nih.gov

Furthermore, the amino group can act as an internal catalyst. In its protonated form (–NH3+), it can serve as a general acid catalyst to facilitate the departure of the solvent molecule from the boron center, which is the rate-limiting step in ester formation. nih.govnih.gov This catalytic role enhances the kinetics of diol exchange. nih.gov The positively charged ammonium group can also engage in favorable electrostatic interactions with negatively charged functionalities on a target molecule.

As a hydrogen bond donor (both as –NH2 and –NH3+), the amino group can form crucial intermolecular hydrogen bonds. Crystal structure analyses of related aminophenylboronic acids reveal extensive N–H···O hydrogen bonds that connect molecules into larger supramolecular assemblies. nih.govresearchgate.net These interactions can help to pre-organize the receptor and provide additional binding energy and specificity for a target analyte.

The carbamoyl group (–CONH2) is a powerful functional group for establishing intermolecular connections due to its distinct hydrogen bond donor (N–H) and acceptor (C=O) sites. mcconnellsmedchem.com Crystal structures of analogous compounds, such as (4-carbamoylphenyl)boronic acid, show that the carbamoyl group is extensively involved in forming robust hydrogen bonding networks. nih.govresearchgate.net In these structures, N–H···O and O–H···O hydrogen bonds link molecules together, often forming well-defined motifs like chains or sheets. nih.govresearchgate.net

Cooperative Binding Effects and Allosteric Modulation

Cooperative binding, a phenomenon where the binding of one ligand to a receptor influences the affinity for subsequent ligands, is a known characteristic of some phenylboronic acid derivatives, particularly in their interactions with polyols like sugars. For instance, studies have demonstrated that phenylboronic acid can exhibit positive cooperativity when forming a 1:2 complex with glucose and galactose. This suggests that the initial binding event can induce a conformational change that makes the second binding event more favorable.

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary active site to modulate the receptor's activity, has also been observed with boronic acid-containing molecules. These compounds can act as allosteric modulators for various receptors, influencing their signaling pathways.

For this compound, the presence of the amino and carbamoyl groups at the meta positions relative to the boronic acid moiety would be expected to influence its electronic properties and spatial arrangement, thereby affecting its potential for cooperative and allosteric interactions. The electron-donating nature of the amino group and the electron-withdrawing and hydrogen-bonding capabilities of the carbamoyl group could play a significant role in its binding profile. However, without specific experimental data, any discussion on cooperative or allosteric effects remains speculative.

Interaction with Other Biological Ligands (e.g., Specific Amino Acid Residues, without clinical context)

The boronic acid functional group is well-documented to form reversible covalent bonds with nucleophilic residues, most notably the hydroxyl groups of serine and threonine, as well as the imidazole (B134444) nitrogen of histidine and the amine of lysine. This reactivity is the basis for the use of many boronic acid derivatives as enzyme inhibitors.

The interaction of this compound with specific amino acid residues would be governed by the formation of a tetrahedral boronate adduct. The stability and kinetics of this interaction would be influenced by the pKa of the boronic acid and the local microenvironment of the amino acid residue within a protein structure. The amino and carbamoyl substituents on the phenyl ring would modulate the Lewis acidity of the boron atom, thereby affecting its reactivity towards these amino acid side chains.

A study on the structurally related 4-[(2-aminoethyl)carbamoyl]phenylboronic acid has shown its ability to interact with glycoproteins, suggesting that the carbamoylphenylboronic acid scaffold is conducive to binding with biological macromolecules.

Interactive Data Table: Potential Interactions of Phenylboronic Acid Moieties with Amino Acid Residues

| Amino Acid Residue | Type of Interaction with Boronic Acid | Potential Contribution of Amino and Carbamoyl Groups |

| Serine | Reversible covalent bond (boronate ester) | Hydrogen bonding, electrostatic interactions |

| Threonine | Reversible covalent bond (boronate ester) | Hydrogen bonding, steric influence |

| Histidine | Reversible covalent bond (dative B-N bond) | Hydrogen bonding, pi-stacking with phenyl ring |

| Lysine | Reversible covalent bond (dative B-N bond) | Hydrogen bonding, electrostatic interactions |

Theoretical Models of Binding Equilibria and Complex Formation

Theoretical models are crucial for understanding the thermodynamics and kinetics of binding events. For boronic acids, these models often focus on the equilibrium between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon binding to a diol-containing ligand.

The binding affinity is typically characterized by the association constant (Ka) or the dissociation constant (Kd). These constants are influenced by factors such as pH, temperature, and the electronic nature of the substituents on the phenyl ring. The pKa of the boronic acid is a critical parameter, as the anionic tetrahedral boronate species is generally more stable. The amino and carbamoyl groups of this compound would be expected to alter its pKa compared to unsubstituted phenylboronic acid, thereby shifting the binding equilibrium.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding modes and interaction energies of this compound with biological targets. These models could predict the preferred binding poses and identify key intermolecular interactions, guiding the design of future experimental studies. For example, a molecular docking study could elucidate how the amino and carbamoyl groups orient themselves within a protein's binding site to maximize favorable interactions.

Applications in Chemical Sensing, Supramolecular Chemistry, and Advanced Materials

Supramolecular Assemblies and Host-Guest Systems

Design and Characterization of Self-Assembled Architectures

In principle, 3-Amino-5-carbamoylphenylboronic acid could be designed to self-assemble into various architectures such as micelles, vesicles, nanotubes, and gels. The formation of these structures would be driven by a combination of hydrogen bonding (via the amino and carbamoyl (B1232498) groups), π-π stacking of the phenyl rings, and the reversible formation of boronate esters with diols or boroxine rings through dehydration. Characterization of such hypothetical assemblies would typically involve techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS) to visualize and measure the size and morphology of the aggregates. Spectroscopic methods such as NMR, FT-IR, and UV-Vis would be employed to confirm the intermolecular interactions driving the self-assembly process.

Molecular Recognition in Multicomponent Systems

The boronic acid moiety is a well-established recognition site for diol-containing molecules, including saccharides and glycoproteins. In a multicomponent system, this compound would be expected to selectively bind to guest molecules possessing cis-diol functionalities. The amino and carbamoyl groups could serve as additional recognition sites, potentially enabling more complex and specific host-guest interactions through hydrogen bonding. This could lead to the formation of well-defined supramolecular complexes. The binding events and stoichiometry of these interactions would be studied using techniques like isothermal titration calorimetry (ITC), fluorescence spectroscopy, and NMR titration.

Development of Responsive Supramolecular Materials

Supramolecular materials derived from phenylboronic acids are known for their stimuli-responsive nature. Materials incorporating this compound could be designed to respond to various stimuli:

pH: The amine group and the boronic acid's Lewis acidity are pH-dependent. Changes in pH would alter the ionization state and binding affinity of the boronic acid, potentially leading to the assembly or disassembly of the supramolecular structure.

Saccharides: In the presence of saccharides, the equilibrium between the boronic acid and the boronate ester would shift, which could trigger a change in the material's properties, such as gel-sol transition or the release of an encapsulated guest molecule.

Temperature: The stability of the non-covalent interactions holding the supramolecular assembly together is often temperature-dependent, allowing for thermal control over the material's state.

Chemical Sensing and Chemo/Biosensing Platforms

The ability of boronic acids to bind with diols forms the basis of their widespread use in chemical sensing, particularly for biologically important molecules like sugars.

Development of Sensors for Saccharides, Glycans, and Glycoproteins

Sensors for saccharides, glycans, and glycoproteins could be developed by functionalizing various platforms with this compound. The boronic acid would act as the recognition element, binding to the diol units present in these target analytes. The amino group could be used for covalent attachment to a transducer surface or a reporter molecule. The carbamoyl group might influence the binding affinity and selectivity through secondary interactions. Such sensors could be applied for monitoring blood glucose levels or for detecting specific glycoprotein (B1211001) biomarkers associated with diseases.

Signal Transduction Mechanisms in Optical and Electrochemical Sensors

The binding of a saccharide to this compound could be translated into a measurable signal through several mechanisms:

Optical Sensors:

Fluorescence: A common strategy involves intramolecular complexation between the boronic acid and a nearby fluorophore. Saccharide binding displaces this interaction, leading to a change in fluorescence intensity (e.g., photoinduced electron transfer, PET). The amino group in the target compound is suitably positioned to potentially act as an internal quencher or modulator in such a system.

Colorimetric: Binding can be coupled to a color change by using indicator displacement assays, where the saccharide displaces a colored dye bound to the boronic acid.

Electrochemical Sensors:

The binding of a charged saccharide (like sialic acid) or the change in the boron atom's hybridization state upon ester formation can alter the local charge distribution. This change can be detected as a shift in potential or current using techniques like potentiometry, voltammetry, or impedance spectroscopy. Functionalization of electrode surfaces, for instance with conductive polymers derived from the amino group, could be a viable approach.

While the fundamental principles of boronic acid chemistry strongly suggest that this compound would be a valuable compound for these applications, specific experimental data, detailed research findings, and characterization data for this molecule are not available in the current body of scientific literature. Therefore, the creation of data tables and a detailed, evidence-based article as requested is not possible at this time.

Integration into Advanced Sensing Substrates (e.g., Carbon Nanotubes, Polymeric Films, Nanoparticles)

The unique ability of the boronic acid moiety in this compound to reversibly bind with cis-diol-containing molecules, such as saccharides, has made it a valuable component in the development of advanced chemical sensors. Its integration into various substrates like carbon nanotubes, polymeric films, and nanoparticles enhances sensor performance by combining the specific recognition capabilities of the boronic acid with the unique physical and chemical properties of the substrate material.

Carbon Nanotubes (CNTs): Single-walled carbon nanotubes (SWCNTs) are often used in sensors due to their high surface area and exceptional electronic properties. mdpi.com Functionalizing SWCNTs with polymers derived from aminophenylboronic acid creates highly sensitive chemiresistive sensors. rsc.orgresearchgate.net For instance, poly(3-aminophenylboronic acid) can be electrochemically polymerized onto the surface of SWCNTs. rsc.orgresearchgate.net This hybrid material forms the basis of a non-enzymatic sensor for detecting sugars like D-fructose and D-glucose. rsc.orgresearchgate.net The binding of these sugars to the boronic acid groups on the polymer coating alters the electrical resistance of the carbon nanotube network, allowing for quantitative detection. rsc.orgresearchgate.net Optimized sensors have demonstrated a wide dynamic range and detection limits in the millimolar (mM) range for both fructose (B13574) and glucose. rsc.orgresearchgate.net A key advantage of these sensors is their regenerability, as the reversible nature of the boronic acid-diol bond allows the sensor to be reset by lowering the pH. rsc.orgresearchgate.net

Polymeric Films: this compound and its derivatives are incorporated into polymeric films to create sensors that can detect analytes through various transduction methods, including electrochemical impedance spectroscopy (EIS). nih.gov A highly sensitive glucose sensor can be fabricated by functionalizing a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid in a single step. nih.gov The resulting poly-phenylboronic acid layer on the electrode surface selectively binds glucose, causing a measurable change in the electrochemical impedance. nih.gov This type of sensor has shown high selectivity for glucose over other sugars like fructose and sucrose, with a very low limit of detection, demonstrating the effectiveness of polymeric films as a sensing substrate. nih.gov

Nanoparticles: Nanoparticles functionalized with aminophenylboronic acid serve as versatile platforms for sensing applications. nih.govnih.gov For example, polymer nanoparticles can be synthesized from 3-aminophenylboronic acid and formaldehyde. nih.gov These nanoparticles can be engineered to encapsulate fluorescent dyes or therapeutic agents. nih.gov The binding of glucose to the boronic acid groups on the nanoparticle surface causes the particles to swell, leading to the release of the encapsulated molecules. nih.gov This mechanism can be harnessed for glucose quantitation by measuring the increase in fluorescence from a released dye, with a linear range suitable for physiological monitoring. nih.gov Similarly, carbon nitride quantum dots modified with 3-aminophenylboronic acid have been developed as fluorescent probes for detecting dopamine. nih.gov The addition of dopamine quenches the fluorescence of the quantum dots, providing a sensitive and selective detection method. nih.gov

The following table summarizes the performance of sensors utilizing aminophenylboronic acid derivatives on different substrates.

| Substrate | Analyte | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | D-Fructose | Chemiresistive | 2.92 mM | rsc.orgresearchgate.net |

| Single-Walled Carbon Nanotubes (SWCNTs) | D-Glucose | Chemiresistive | 3.46 mM | rsc.orgresearchgate.net |

| Screen-Printed Carbon Electrode (SPCE) Film | Glucose | Electrochemical Impedance Spectroscopy (EIS) | 8.53 x 10⁻⁹ M | nih.gov |

| Polymer Nanoparticles | Glucose | Fluorescence | Linear range: 0-10 mM | nih.gov |

| Carbon Nitride Quantum Dots | Dopamine | Fluorescence Quenching | 22.08 nM | nih.gov |

Catalysis and Organocatalytic Applications

While extensively studied for its role in sensing and materials science, the utility of this compound and related phenylboronic acids (PBAs) extends into the realm of organocatalysis. The Lewis acidic nature of the boronic acid group allows it to act as a catalyst or cocatalyst in a variety of organic reactions.

Utilization as a Catalyst or Cocatalyst in Organic Reactions (e.g., Amide Formation, Suzuki-Miyaura)

Phenylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. This reaction is fundamental in organic and medicinal chemistry for the formation of amide bonds. Boronic acid catalysts, including derivatives of PBA, facilitate this transformation under milder conditions than many traditional methods, often avoiding the need for stoichiometric activating agents. The catalytic efficiency is influenced by the electronic properties of the substituents on the phenyl ring.

In the context of cross-coupling reactions, boronic acids are most famously known as substrates in the Suzuki-Miyaura reaction. However, they can also play a role as additives or cocatalysts that influence reaction efficiency and outcomes. While the primary role of this compound is typically as a reactant, the boronic acid moiety's interactions within the catalytic cycle can modulate the activity of the primary palladium catalyst.

Mechanisms of Catalytic Activity and Substrate Activation

The catalytic activity of phenylboronic acids in reactions such as amide formation stems from their function as Lewis acids. The mechanism generally involves the activation of the carboxylic acid substrate. The boronic acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the amine.

The process can be described in the following steps:

Activation: The boronic acid [B(OH)₂] group forms a complex with the carboxylic acid. This may involve the formation of an acyloxyboronate intermediate.

Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl carbon.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Product Formation and Catalyst Regeneration: The intermediate collapses, eliminating water and forming the amide bond, thereby regenerating the boronic acid catalyst for the next cycle.

This catalytic cycle avoids the generation of wasteful byproducts, positioning boronic acid catalysis as a green chemistry alternative for amide synthesis.

Exploring Asymmetric Catalysis with Chiral Derivatives

The development of asymmetric catalysis using chiral boronic acid catalysts is an advancing area of research. By introducing chirality into the structure of the boronic acid catalyst, it is possible to achieve enantioselective transformations. For this compound, this could be accomplished by modifying the amino or carbamoyl groups with chiral auxiliaries or by synthesizing inherently chiral backbones.

These chiral boronic acid catalysts can create a chiral environment around the reaction center, directing the approach of the nucleophile to one face of the activated substrate over the other. This strategy has been applied to reactions such as asymmetric aldol (B89426) reactions, Diels-Alder reactions, and enantioselective reductions. While specific applications of chiral derivatives of this compound in asymmetric catalysis are not yet widely reported, the principles established with other chiral boronic acids provide a clear pathway for future exploration in this field.

Functional Materials and Polymer Science

The incorporation of this compound into polymers allows for the creation of "smart" or "intelligent" materials that can respond to specific chemical or physical stimuli. This responsive behavior is primarily driven by the reversible interactions of the boronic acid group.

Incorporation into Responsive Polymer Gels and Hydrogels for Stimuli-Responsive Behavior

Phenylboronic acid (PBA) moieties are frequently incorporated into polymer networks to create hydrogels that exhibit stimuli-responsive behavior, particularly towards changes in pH and the concentration of polyols like glucose. When integrated into a hydrogel matrix, the PBA groups can form crosslinks through the formation of boronate esters with diol-containing polymers (e.g., polyvinyl alcohol) or through self-condensation to form boroxine rings.

The key to their responsive nature lies in the equilibrium between the uncharged, trigonal planar boronic acid and the charged, tetrahedral boronate form. This equilibrium is pH-dependent. At physiological pH, the addition of glucose shifts this equilibrium. Glucose, a cis-diol-containing molecule, binds to the boronic acid, converting it to the charged boronate ester. This conversion increases the negative charge within the hydrogel network, leading to increased electrostatic repulsion between polymer chains and a subsequent influx of water, causing the hydrogel to swell.

This glucose-induced swelling or dissolution of PBA-functionalized hydrogels is a cornerstone for developing self-regulated drug delivery systems. For example, insulin (B600854) can be encapsulated within these hydrogels. At low glucose levels, the gel remains in a contracted state, retaining the insulin. When glucose levels rise, as in a hyperglycemic state, the gel swells and releases the encapsulated insulin. This process is reversible, and as insulin lowers the glucose concentration, the gel deswells, halting the drug release.

The following table details the stimuli and corresponding responses of hydrogels functionalized with phenylboronic acid derivatives.

| Stimulus | Mechanism | Material Response | Potential Application |

|---|---|---|---|

| Increase in pH | Shift in equilibrium from neutral trigonal boronic acid to anionic tetrahedral boronate. | Swelling of the hydrogel due to increased electrostatic repulsion. | pH-sensitive sensors and actuators. |

| Addition of Glucose (or other cis-diols) | Formation of anionic boronate esters, increasing negative charge density. | Swelling or dissolution of the hydrogel. | Self-regulated insulin delivery systems, glucose sensors. |

| Decrease in pH | Shift in equilibrium back to the neutral trigonal boronic acid form. | Shrinking or deswelling of the hydrogel. | Regenerable sensors and reusable delivery systems. |

Surface Functionalization for Biomolecule Immobilization and Separation

The functional groups of this compound make it a suitable ligand for modifying surfaces to enable the selective capture and separation of biomolecules, particularly glycoproteins. This application is primarily realized through a technique known as boronate affinity chromatography.

The underlying principle of boronate affinity materials is the reversible covalent interaction between the boronic acid group and cis-diol-containing molecules. researchgate.netnih.gov Glycoproteins, which have carbohydrate chains (glycans) attached to their polypeptide backbone, are rich in these cis-diol motifs. nih.gov When a surface (such as silica, magnetic nanoparticles, or a polymer matrix) is functionalized with a boronic acid ligand, it can selectively bind and immobilize these glycoproteins from complex biological mixtures. nih.govnih.gov

The immobilization process is pH-dependent. At alkaline pH (typically above the pKa of the boronic acid), the boron atom is in a tetrahedral, anionic state, which binds strongly to diols to form stable five- or six-membered cyclic esters. nih.gov To release the captured biomolecules, the pH is lowered, which shifts the equilibrium back toward the trigonal, neutral boronic acid, causing the dissociation of the boronate ester complex. researchgate.net

The amino group on the this compound molecule is crucial for its use in surface functionalization. It provides a nucleophilic handle for covalent attachment to various activated surfaces, such as those modified with epoxy, N-hydroxysuccinimide (NHS) esters, or isothiocyanates. nih.gov This allows for the stable anchoring of the boronic acid ligand to the stationary phase. While specific studies detailing the performance of the 3-amino-5-carbamoyl derivative are not prevalent, its structural analog, 3-aminophenylboronic acid (3-APBA), is widely used for this purpose. nih.gov The presence of the additional carbamoyl group could potentially modulate the pKa of the boronic acid and introduce additional hydrogen bonding capabilities, thereby influencing the binding affinity and selectivity at different pH levels.

Table 1: Comparison of Boronate Affinity Ligands for Glycoprotein Separation (Note: Data is illustrative of the general class of compounds, as specific performance metrics for this compound are not widely published.)

| Ligand | pKa | Typical Binding pH | Elution Condition | Target Molecules |

| 3-Aminophenylboronic acid (3-APBA) | ~8.8 | 8.5 - 9.5 | Acidic buffer (e.g., pH 4-5) or competing diol (e.g., sorbitol) | Glycoproteins, RNA, Catecholamines |

| 4-Vinylphenylboronic acid | ~8.2 | 8.0 - 9.0 | Acidic buffer or competing diol | Glycoproteins, Nucleosides |

| 4-Carboxybenzeneboronic acid | ~7.9 | 7.5 - 8.5 | Acidic buffer or competing diol | Glycoproteins, Enzymes |

Role in Dynamic Covalent Chemistry and Covalent Adaptable Networks

Dynamic covalent chemistry (DCvC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of molecules and materials that can adapt their structure in response to external stimuli. nih.gov The reversible formation of boronic esters from boronic acids and diols is a cornerstone of DCvC. nih.govresearchgate.net This reactivity makes this compound a potential component for creating dynamic systems.

This principle is extended to materials science in the development of Covalent Adaptable Networks (CANs). CANs are cross-linked polymers, similar to traditional thermosets, but their cross-links are dynamic and reversible. researchgate.netfrontiersin.org This endows the materials with properties such as self-healing, reprocessability, and recyclability, which are absent in conventional thermosets. nih.gov

In a boronate-based CAN, a polyol (a molecule with multiple diol groups) would be cross-linked with a molecule containing two or more boronic acid groups. This compound, after being derivatized to a bifunctional or multifunctional linker through its amino group, could serve as such a cross-linker. The resulting network would be held together by boronic ester bonds. Upon heating or a change in pH, these bonds can break and reform, allowing the polymer network to rearrange its topology, relieve stress, or even be remolded into a new shape. frontiersin.org

While specific examples using this compound in CANs are not documented in detail, the general utility of phenylboronic acids is well-established. For instance, bifunctional boronic acids have been crosslinked with multi-arm polyethylene glycol (PEG) terminating in diols to form hydrogels with self-healing properties. The rate of bond exchange, and thus the material's dynamic properties like stress relaxation time, can be tuned by adjusting the pH or by introducing substituents onto the phenylboronic acid ring that alter its electronic properties and pKa. frontiersin.org

Development of Molecular Probes and Chemical Tools for Biological Research (excluding clinical data)

The ability of the boronic acid moiety to interact with biologically relevant molecules makes this compound a candidate for the design of chemical probes to study biological systems.

Design of Probes for Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to many biological processes, including cell recognition, signaling, and immune responses. nih.gov Lectins are a class of proteins that bind specifically to carbohydrate structures. The development of synthetic probes that can detect carbohydrates or interfere with lectin binding is of great interest in glycobiology research.

Phenylboronic acid derivatives are often used as the core recognition element in fluorescent probes for carbohydrates. researchgate.netnih.gov The general design involves linking the phenylboronic acid to a fluorophore. The fluorescence of the system can be modulated by the binding of the boronic acid to a diol on a carbohydrate. This change can occur through several mechanisms, including photoinduced electron transfer (PET), where the nitrogen of an adjacent amino group quenches the fluorophore's emission. Upon binding to a sugar, the B-N interaction is disrupted, the boron center becomes less Lewis acidic, and fluorescence is restored.

While probes based on this compound have not been specifically reported, its structure is amenable to such designs. The amino group could be used to attach a fluorophore, and the boronic acid would serve as the binding site for sugars like fructose or glucose. researchgate.net Such probes could be used to quantify carbohydrate concentrations or to visualize carbohydrate distribution on cell surfaces, providing tools to study the role of glycans in cellular processes. nih.govresearchgate.net

Mechanistic Studies of Enzyme Inhibition through Boronic Acid Interactions

Boronic acids are a well-established class of reversible inhibitors for serine proteases. nih.govmdpi.com These enzymes, which include chymotrypsin, trypsin, and bacterial β-lactamases, feature a highly reactive serine residue in their active site that is crucial for catalysis. mdpi.comnih.gov

The mechanism of inhibition involves the boronic acid acting as a transition-state analog. nih.gov The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic boron atom of the boronic acid. This results in the formation of a stable, covalent, yet reversible, tetrahedral boronate adduct. researchgate.net This complex mimics the tetrahedral intermediate formed during the hydrolysis of a natural peptide substrate, but it is much more stable, effectively blocking the enzyme's active site and preventing it from processing its substrate. nih.gov This interaction is a form of competitive inhibition. byjus.com

Table 2: Inhibition Constants (Kᵢ) of Various Phenylboronic Acid Derivatives Against AmpC β-Lactamase (Data adapted from studies on related compounds to illustrate structure-activity relationships.)

| Compound | Substituent Position | Substituent | Kᵢ (nM) |

| Phenylboronic acid | - | -H | 2400 |

| Compound A | meta | -COOH | 83 |

| Compound B | meta | -CONH(CH₂COOH) | 27 |

| Compound C | para | -COOH | 1200 |

This table illustrates how substitutions on the phenyl ring dramatically affect inhibitory potency against a model serine protease. Specific data for this compound is not available.

Chemical Modulators for Protein Stability and Conformation

The interaction of small molecules with proteins can lead to changes in their conformation and stability. While direct studies on this compound as a general modulator of protein stability are scarce, its role as an enzyme inhibitor provides a specific example of this phenomenon.

Beyond specific active-site interactions, the general physicochemical properties of a buffer or small molecule can influence protein stability through non-covalent means, such as altering the hydration shell or participating in hydrogen bonding with surface residues. amazonaws.com However, the primary and most studied mechanism by which boronic acids like this compound would modulate a protein's conformation is through direct, reversible covalent binding to a specific site, as exemplified by its interaction with serine proteases.

Computational and Theoretical Investigations of 3 Amino 5 Carbamoylphenylboronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory for Structure, Electronic Properties, and Reaction Energetics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the molecular and electronic structure of boronic acid derivatives. aps.org For (3-Carbamoylphenyl)boronic acid, a closely related compound if not identical, DFT calculations using the B3LYP (Becke 3-Parameter Lee-Yang-Parr) model with a 6-311+G(2d,p) basis set have been performed to determine its optimized geometry and electronic properties in the gas phase. epstem.net

These calculations reveal key structural parameters and electronic descriptors. epstem.net For instance, the C-B bond length was calculated to be 1.5674 Å. epstem.net Such computational studies on similar molecules, like 3-bromophenylboronic acid and 3-fluorophenylboronic acid, also utilize the B3LYP/6-311++G(d,p) level of theory to analyze their geometric structures. researchgate.netnih.gov

| Property | Calculated Value |

|---|---|

| Energy Gap (ELUMO - EHOMO) | 5.59 eV |

| Dipole Moment (μ) | 3.41 Debye |

| C-B Bond Length | 1.5674 Å |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, including the influence of solvent and the exploration of different molecular conformations. researchgate.netbiorxiv.org These simulations model the interactions between atoms over time, providing a dynamic picture of the molecule's behavior in a realistic environment, such as in aqueous solution. mdpi.com

For a molecule like 3-amino-5-carbamoylphenylboronic acid, MD simulations can reveal how interactions with solvent molecules (e.g., water) influence its three-dimensional structure and flexibility. The simulation can map the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. nih.govmdpi.com The orientation of the boronic acid, amino, and carbamoyl (B1232498) groups can be significantly affected by the surrounding solvent, which in turn dictates the molecule's intermolecular interaction potential. biorxiv.org While specific MD studies on this compound are not detailed in the provided search results, the methodology is widely applied to amino acids and their derivatives to understand their dynamic behavior and interactions. researchgate.netmdpi.com

Computational Modeling of Molecular Recognition Events and Binding Affinities

Computational modeling is instrumental in predicting and analyzing how a molecule like this compound engages in molecular recognition and binds to biological targets. nih.govnih.gov Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a key interaction in the recognition of saccharides and other biological molecules. nih.gov Computational techniques such as molecular docking and free energy calculations can model these binding events with high precision. nih.govnih.gov

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a receptor, such as an enzyme active site. nih.gov These models help identify key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.govmdpi.com Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used within an MD simulation framework to calculate the binding affinity (e.g., ΔG or Kd) of the molecule for its target. nih.gov These physics-based models provide a quantitative prediction of how strongly the ligand will bind, which is crucial for drug design and understanding biological function. nih.govnih.gov Such computational approaches allow for the systematic evaluation of how modifications to the molecule's structure would affect its binding potency and selectivity. nih.gov

In Silico Prediction of Spectroscopic Signatures

Theoretical calculations are widely used to predict the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. arxiv.org For phenylboronic acid derivatives, DFT calculations are routinely employed to compute vibrational and NMR spectra. researchgate.netnih.gov

For (3-Carbamoylphenyl)boronic acid, vibrational wavenumbers have been calculated and scaled with appropriate factors to facilitate a direct comparison with experimental FT-IR and Raman spectra. epstem.net The assignment of these vibrational modes is often aided by calculating the potential energy distribution (PED). epstem.net This allows each calculated frequency to be associated with specific molecular motions, such as C-H stretching or B-O-H bending.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted computationally, typically using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov These calculations are usually performed with the inclusion of a solvent model to better replicate experimental conditions. researchgate.net Comparing the predicted spectra with experimental results helps confirm the molecular structure and provides a deeper understanding of the electronic environment of the atoms within the molecule. researchgate.netnih.gov

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities, Potential Energy Distribution (PED) epstem.net |

| NMR (¹H, ¹³C) | GIAO (Gauge-Invariant Atomic Orbital) Method | Isotropic Chemical Shifts nih.gov |

Elucidation of Reaction Pathways and Transition States

Computational chemistry offers profound insights into chemical reactivity by allowing for the detailed mapping of reaction pathways. researchgate.net Using quantum chemical methods like DFT, researchers can model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. nih.gov

This involves locating the transition state structure on the potential energy surface and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov For this compound, this methodology could be applied to study various reactions, such as the formation of boronate esters with diols or reactions involving the amino or carbamoyl functional groups.

By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. researchgate.net This allows for the validation of mechanistic hypotheses and provides a detailed, atomistic understanding of how chemical bonds are formed and broken during a reaction. nih.gov

Advanced Characterization and Analytical Methodologies for 3 Amino 5 Carbamoylphenylboronic Acid

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, UV-Visible Absorption, Fluorescence Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural and electronic characterization of 3-Amino-5-carbamoylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise molecular structure. While specific experimental spectra for this compound are not widely published in publicly accessible literature, typical proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the substituent effects on the phenyl ring. The aromatic protons would exhibit distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the amino and carbamoyl (B1232498) groups, as well as the hydroxyl protons of the boronic acid, would also produce characteristic signals, though their positions can be influenced by solvent and concentration. bldpharm.comrsc.org

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine and amide, C=O stretching for the amide, O-H stretching for the boronic acid, and B-O stretching vibrations. Aromatic C-H and C=C stretching bands would also be prominent. researchgate.netresearchgate.netnist.gov

UV-Visible Absorption Spectroscopy is used to study the electronic transitions within the molecule. Phenylboronic acid derivatives typically exhibit absorption bands in the ultraviolet region. The presence of the amino and carbamoyl groups on the phenyl ring is expected to influence the position and intensity of these absorption maxima. nih.gov

Fluorescence Spectroscopy can be employed to investigate the luminescent properties of the compound. While not all phenylboronic acids are strongly fluorescent, the introduction of an amino group can sometimes lead to fluorescence. Studies on related aminophenylboronic acids have shown that their fluorescence can be sensitive to the local environment, making them useful as sensors. chemicalbook.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the molecular formula C₇H₉BN₂O₃. Fragmentation patterns observed in the mass spectrum can also offer structural information. nih.govnih.govmdpi.comwashington.edu

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Complex aromatic signals, distinct resonances for NH₂, CONH₂, and B(OH)₂ protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and carbons attached to boron and nitrogen. |

| IR Spectroscopy | N-H, C=O, O-H, B-O, aromatic C-H, and C=C stretching and bending vibrations. |

| UV-Visible Spectroscopy | Absorption maxima in the UV region, influenced by amino and carbamoyl substituents. |

| Fluorescence Spectroscopy | Potential for fluorescence emission, sensitive to environmental factors. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₇H₉BN₂O₃ and characteristic fragmentation. |

Chromatographic and Electrophoretic Separations (e.g., High-Performance Liquid Chromatography, Affinity Capillary Electrophoresis)

Chromatographic and electrophoretic techniques are essential for the purification, separation, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. Reversed-phase HPLC is commonly used for the analysis of boronic acid derivatives. The choice of column, mobile phase composition (including pH and organic modifier), and detector (typically UV) are critical for achieving optimal separation from impurities and starting materials. nih.govnih.govnih.gov Commercial suppliers of this compound often provide HPLC data to certify its purity. bldpharm.com

Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying the binding interactions between boronic acids and diol-containing molecules, such as carbohydrates. While specific applications of ACE with this compound are not extensively documented, the principle relies on the formation of reversible covalent complexes between the boronic acid and diols, leading to a change in the electrophoretic mobility of the interacting species. This allows for the determination of binding affinities and kinetics.

| Separation Technique | Application for this compound | Key Parameters |

| HPLC | Purity assessment, quantification, and preparative separation. | Column type (e.g., C18), mobile phase (acetonitrile/water, buffer), detector (UV). |

| ACE | Study of interactions with diol-containing molecules (e.g., sugars). | Buffer pH, concentration of interacting species, applied voltage. |

Surface-Sensitive Analytical Methods (e.g., Surface Plasmon Resonance, Quartz Crystal Microbalance, Atomic Force Microscopy)

Surface-sensitive techniques are valuable for studying the interactions of this compound when immobilized on a surface.

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time. Phenylboronic acid derivatives can be immobilized on SPR sensor chips to study their interactions with various analytes, particularly glycoproteins and carbohydrates. The binding of the analyte to the immobilized boronic acid results in a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net

Quartz Crystal Microbalance (QCM) is another real-time, label-free sensing technique that measures mass changes on a quartz crystal resonator. By functionalizing the QCM crystal surface with this compound, it can be used as a sensor for molecules that bind to the boronic acid moiety. The binding event causes an increase in mass on the crystal surface, leading to a decrease in its resonant frequency.

Atomic Force Microscopy (AFM) can be used to visualize the morphology of surfaces functionalized with this compound at the nanoscale. AFM can provide information on the uniformity of self-assembled monolayers and the changes in surface topography upon binding of target molecules.

| Surface-Sensitive Method | Application for this compound |

| Surface Plasmon Resonance | Real-time analysis of binding kinetics and affinity with diol-containing analytes. |

| Quartz Crystal Microbalance | Gravimetric sensing of binding events to a functionalized surface. |

| Atomic Force Microscopy | Nanoscale imaging of functionalized surfaces and their interactions. |

X-ray Crystallography for Solid-State Structural Elucidation

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques can be used to investigate the redox properties of this compound and its interactions at electrode surfaces.

Cyclic Voltammetry (CV) can be employed to study the electrochemical behavior of this compound. While the boronic acid group itself is not typically redox-active within the common potential windows, the aminophenyl moiety can be electrochemically oxidized. CV can also be used to monitor the binding of electrochemically active analytes to a boronic acid-modified electrode. lcms.cz

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for probing the interfacial properties of modified electrodes. An electrode functionalized with this compound can be characterized by EIS. The binding of a target molecule to the immobilized boronic acid can alter the charge transfer resistance at the electrode-solution interface, which can be measured by EIS, providing a basis for sensing applications.

| Electrochemical Technique | Application for this compound | Information Obtained |